rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans: is a chemical compound with the molecular formula C7H16N2O2S·HCl.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans typically involves the reaction of (1R,2R)-2-aminocyclohexylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding sulfone or sulfoxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide
- N-[(1S,2S)-2-aminocyclohexyl]methanesulfonamide
- N-[(1R,2S)-2-aminocyclohexyl]methanesulfonamide
Uniqueness
rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans stands out due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This unique configuration can lead to distinct biological and chemical properties compared to its isomers .
Eigenschaften
CAS-Nummer |
2307780-13-6 |
---|---|
Molekularformel |
C7H17ClN2O2S |
Molekulargewicht |
228.74 g/mol |
IUPAC-Name |
N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-7-5-3-2-4-6(7)8;/h6-7,9H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 |
InChI-Schlüssel |
XUCNPDPUADKUTR-ZJLYAJKPSA-N |
Isomerische SMILES |
CS(=O)(=O)N[C@@H]1CCCC[C@H]1N.Cl |
Kanonische SMILES |
CS(=O)(=O)NC1CCCCC1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.